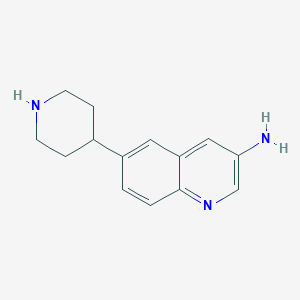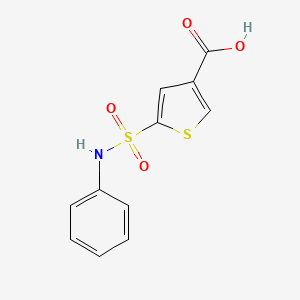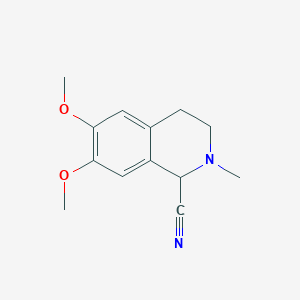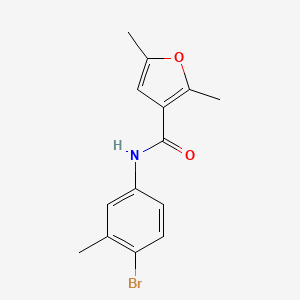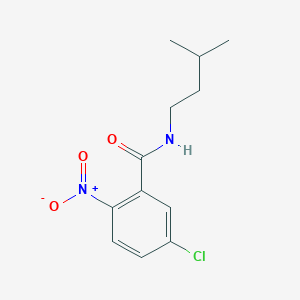
5-Chloro-N-isopentyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-isopentyl-2-nitrobenzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 5-position, an isopentyl group at the N-position, and a nitro group at the 2-position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-isopentyl-2-nitrobenzamide typically involves the nitration of 5-chlorobenzamide followed by the introduction of the isopentyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position. Subsequently, the isopentyl group can be introduced through an amide formation reaction using isopentylamine and appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-N-isopentyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Hydrolysis: Hydrochloric acid for acidic hydrolysis, sodium hydroxide for basic hydrolysis.
Major Products Formed
Reduction: 5-Chloro-N-isopentyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-Chloro-2-nitrobenzoic acid and isopentylamine.
科学研究应用
5-Chloro-N-isopentyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro group is known to be a pharmacophore in many bioactive compounds.
Medicine: Potential use as a lead compound in drug discovery and development. Its derivatives may exhibit therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure can impart specific properties to polymers and other materials.
作用机制
The mechanism of action of 5-Chloro-N-isopentyl-2-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atom and isopentyl group may influence the compound’s binding affinity to molecular targets such as enzymes or receptors. The exact molecular targets and pathways involved would require further experimental validation.
相似化合物的比较
Similar Compounds
5-Chloro-2-nitrobenzamide: Lacks the isopentyl group, which may affect its solubility and biological activity.
N-Isopentyl-2-nitrobenzamide: Lacks the chlorine atom, which may influence its reactivity and binding properties.
5-Chloro-N-isopropyl-2-nitrobenzamide: Similar structure but with an isopropyl group instead of an isopentyl group, which may affect its steric properties and interactions.
Uniqueness
5-Chloro-N-isopentyl-2-nitrobenzamide is unique due to the combination of its functional groups. The presence of the chlorine atom, nitro group, and isopentyl group provides a distinct set of chemical and biological properties that can be exploited in various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development.
属性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
5-chloro-N-(3-methylbutyl)-2-nitrobenzamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(2)5-6-14-12(16)10-7-9(13)3-4-11(10)15(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
InChI 键 |
JHANTKCLYFWFTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


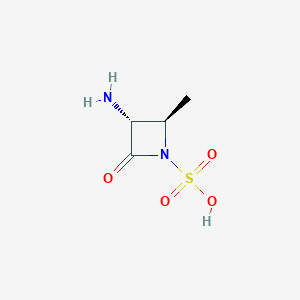

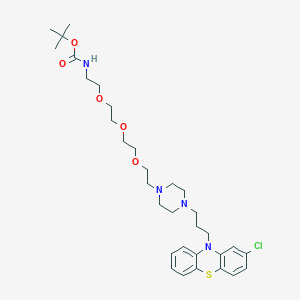
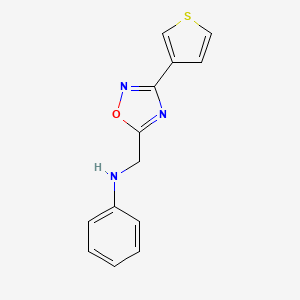
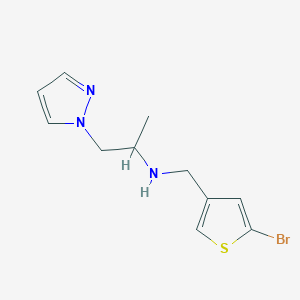
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
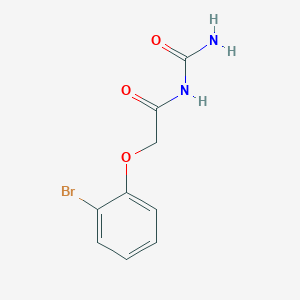
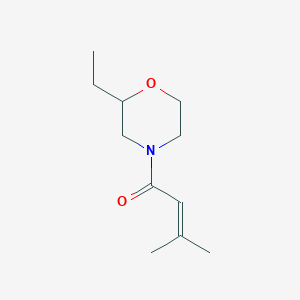
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)
